Cas no 161334-00-5 (4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine)
![4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/161334-00-5x500.png)
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
- 4-Chloro-2-trifluoromethyl-pyrido[3,4-d]pyrimidine
- E76821
- CS-0198966
- 161334-00-5
-
- インチ: 1S/C8H3ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h1-3H
- InChIKey: YBBQHRJFOYRZIT-UHFFFAOYSA-N
- ほほえんだ: ClC1=C2C=CN=CC2=NC(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 232.9967593g/mol
- どういたいしつりょう: 232.9967593g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507207-1g |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 1g |
$666 | 2023-01-16 | |
Chemenu | CM507207-100mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 100mg |
$180 | 2023-01-16 | |
Chemenu | CM507207-50mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 50mg |
$121 | 2023-01-16 | |
1PlusChem | 1P01KLQR-100mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 100mg |
$64.00 | 2023-12-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS132-200mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 200mg |
1682.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26485-250mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 250mg |
¥1256.0 | 2024-07-18 | |
Chemenu | CM507207-250mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 250mg |
$274 | 2023-01-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS132-50mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 50mg |
672.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X26485-100mg |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 97% | 100mg |
¥840.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1221026-5g |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine |
161334-00-5 | 95% | 5g |
$1900 | 2024-06-03 |
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidineに関する追加情報
Introduction to 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS No. 161334-00-5)
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 161334-00-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[3,4-d]pyrimidine scaffold, a structural motif known for its broad biological activity and utility in drug development. The presence of both chloro and trifluoromethyl substituents in its molecular structure enhances its pharmacological potential, making it a valuable intermediate in the synthesis of bioactive molecules.
The pyrido[3,4-d]pyrimidine core is a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring, which are connected at the 3 and 4 positions. This particular arrangement imparts unique electronic and steric properties to the molecule, facilitating diverse interactions with biological targets. The chloro substituent at the 4-position and the trifluoromethyl group at the 2-position are strategically positioned to modulate the compound's reactivity and binding affinity. These functional groups are often employed in medicinal chemistry to improve metabolic stability, solubility, and overall pharmacokinetic profiles.
In recent years, there has been growing interest in 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine due to its potential applications in the development of novel therapeutic agents. The compound has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. Kinase enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By targeting these enzymes, small-molecule inhibitors like those derived from pyrido[3,4-d]pyrimidine scaffolds can modulate disease progression effectively.
One of the most compelling aspects of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is its versatility in chemical modification. The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties such as amines, alcohols, or thiols. This reactivity makes it an excellent building block for constructing more complex molecules with tailored biological activities. Similarly, the trifluoromethyl group contributes to lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent studies have highlighted the significance of trifluoromethyl containing compounds in medicinal chemistry. The electron-withdrawing nature of fluorine atoms enhances binding affinity by increasing lipophilicity and reducing pKa values. This property has been leveraged in the development of drugs such as fluoroquinolones and antiviral agents. In the context of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine, the trifluoromethyl group likely contributes to improved pharmacokinetic properties, making it an attractive candidate for further optimization.
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate precursors followed by chlorination and triflation steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance yield and selectivity. These synthetic strategies ensure high purity and scalability, which are essential for pharmaceutical applications.
In terms of biological activity, preliminary investigations have suggested that derivatives of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine exhibit promising effects on various biological targets. For instance, some analogs have shown inhibitory activity against tyrosine kinases, which are overexpressed in many cancers. Additionally, modifications to this scaffold have led to compounds with anti-inflammatory properties by targeting Janus kinases (JAKs). These findings underscore the therapeutic potential of further exploring this chemical class.
The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine derivatives and their biological targets. By predicting binding affinities and identifying key interaction sites, researchers can rationalize structure-activity relationships (SARs). This approach has accelerated the discovery process by allowing for targeted modifications based on computational insights.
Future directions in the study of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine may include exploring its role in drug repurposing efforts. Given its structural similarity to known bioactive molecules, this compound could serve as a starting point for developing new treatments for existing diseases or conditions where current therapies are limited. Furthermore,the integration of machine learning algorithms into drug discovery pipelines could enhance the efficiency of identifying promising derivatives from this scaffold.
In conclusion, 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS No. 161334-00-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and potential therapeutic applications. The combination of chloro and trifluoromethyl substituents provides unique advantages that make it an ideal candidate for further research. As our understanding of biological pathways continues to evolve, this compound and its derivatives hold promise for addressing unmet medical needs across various therapeutic areas.
161334-00-5 (4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine) 関連製品
- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)
- 2138104-75-1(2-(morpholin-4-yl)quinazoline-5-carboxylic acid)
- 178249-41-7(Orphanin FQ (1-11))
- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)
- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)
- 138134-19-7(1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile)
- 2229515-91-5(1-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-ol)
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 18317-88-9(cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)




